Home > Products > Screening Compounds P96907 > 2-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide
2-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide -

2-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide

Catalog Number: EVT-4791484
CAS Number:
Molecular Formula: C26H27N3O3
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

KM-819

  • Compound Description: KM-819 is a potential therapeutic agent for Parkinson's disease. It acts as an inhibitor of FAF1 (FAS-associated factor 1), a protein involved in apoptosis and necrosis. KM-819 has shown promising results in preventing dopaminergic neuronal cell death, promoting α-synuclein degradation, and reducing α-synuclein accumulation. []
  • Relevance: KM-819 shares a core structure with 2-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide, featuring a 3,5-dimethyl-1H-pyrazol-4-yl moiety linked to an acetamide group. The variations lie in the substituents attached to these core structures. While the target compound has a 1-naphthylmethyl group attached to the pyrazole ring and a 3,4-dimethoxyphenyl group on the acetamide, KM-819 possesses a 4-bromobenzyl group on the pyrazole and a phenylsulfanyl group on the acetamide. []

N-[1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(phenylsulfanyl)acetamide

  • Compound Description: This compound served as the internal standard (IS) in a study investigating the pharmacokinetics and metabolism of KM-819. []
  • Relevance: Similar to KM-819, this compound shares the 3,5-dimethyl-1H-pyrazol-4-yl acetamide core structure with 2-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide. It differs from both KM-819 and the target compound in the substituents on the pyrazole and acetamide groups. Notably, it possesses a 4-bromobenzyl group on the pyrazole and a phenylsulfanyl group on the acetamide, similar to KM-819. []

8-Heterocycle-substituted xanthines

  • Compound Description: This series of compounds was developed as potent and selective antagonists for the A2B adenosine receptor. They exhibit nanomolar affinity for the A2B receptor subtype while demonstrating good selectivity against other adenosine receptor subtypes (A1, A2A, and A3). []
  • Relevance: Although not structurally identical, these compounds are related to 2-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide due to their shared focus on exploring the structure-activity relationships of heterocyclic substitutions. Both the target compound and the 8-heterocycle-substituted xanthines involve attaching diverse heterocycles (like pyrazole in the target compound and pyrazole, isoxazole, pyridine, and pyridazine in the xanthine series) to a core structure to modify its biological activity. []

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

  • Compound Description: This compound is a potent and selective A2B adenosine receptor antagonist, displaying high affinity for the A2B receptor (Ki = 38 nM) and excellent selectivity against A1, A2A, and A3 receptors (Ki > 1000 nM). []
  • Relevance: This compound is structurally related to 2-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide through the presence of the 2-(3,4-dimethoxyphenyl)acetamide moiety. The key difference lies in the substitution on the nitrogen atom of the acetamide group. In the target compound, it connects to a 3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl group, while in MRE2028F20, it links to a 5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl moiety. []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

  • Compound Description: This is another example of a highly potent and selective A2B adenosine receptor antagonist. It exhibits exceptional affinity for the A2B receptor (Ki = 5.5 nM) and outstanding selectivity against other adenosine receptor subtypes (A1, A2A, and A3; Ki > 1000 nM). []
  • Relevance: While this compound shares the core structure of 8-heterocycle-substituted xanthines with 2-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide, it is considered related due to its inclusion in the same structure-activity relationship study focusing on modifying heterocyclic substitutions to achieve potent and selective A2B adenosine receptor antagonism. []

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

  • Compound Description: MRE2030F20 is a potent and selective antagonist of the A2B adenosine receptor. It shows high affinity for the A2B receptor (Ki = 12 nM) and excellent selectivity over other adenosine receptor subtypes (A1, A2A, and A3; Ki > 1000 nM). []
  • Relevance: This compound belongs to the same series of 8-heterocycle-substituted xanthines as MRE2029F20 and exhibits a similar structure. It is considered related to 2-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide due to its inclusion in the same structure-activity relationship study focusing on optimizing A2B adenosine receptor antagonism through modifications of heterocyclic substituents. []

Properties

Product Name

2-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]acetamide

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C26H27N3O3/c1-17-26(27-25(30)15-19-12-13-23(31-3)24(14-19)32-4)18(2)29(28-17)16-21-10-7-9-20-8-5-6-11-22(20)21/h5-14H,15-16H2,1-4H3,(H,27,30)

InChI Key

DTGFPKSOXYXHNK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)NC(=O)CC4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)NC(=O)CC4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.